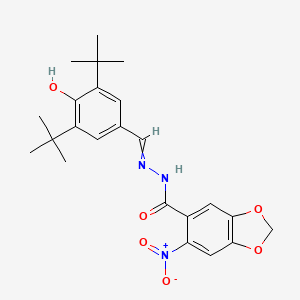
PTC596
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. this compound targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Aplicaciones Científicas De Investigación
PTC596 in Cancer Treatment
This compound, a novel small molecule, has shown efficacy in depleting tumor stem cells across various cancer types. It achieves this by selectively reducing the level of functional BMI1 protein, a transcription repressor linked to cancer cell proliferation and tumorigenesis, particularly in hematological cancers and neuroblastoma. Studies have highlighted this compound's ability to induce hyper-phosphorylation of BMI1, leading to its degradation and subsequent reduction in polycomb repressive complex 1 (PRC1) activity. This mechanism has been observed to be effective in models of glioblastoma, fibrosarcoma, leukemia, and more (Kim et al., 2014).
This compound in Acute Myeloid Leukemia
This compound has been particularly noted for its effectiveness in acute myeloid leukemia (AML), where it downregulates MCL-1 and induces mitochondrial apoptosis in leukemia progenitor cells. This process occurs independently of p53, making this compound a potential therapeutic option for refractory or relapsed AML patients, especially those with complex karyotypes or therapy-related AML frequently associated with p53 mutations (Nishida et al., 2017).
This compound as a Tubulin-Binding Agent
Research has also identified this compound as a tubulin-binding agent with distinct interactions compared to other similar agents. It exhibits broad-spectrum anticancer activity and has shown efficacy in both monotherapy and combination therapy in preclinical models of leiomyosarcomas and glioblastoma. Its unique binding to the colchicine site of tubulin and lack of peripheral neurotoxicity distinguish this compound from other microtubule polymerization inhibitors (Jernigan et al., 2021).
This compound in Pancreatic Ductal Adenocarcinoma
In pancreatic ductal adenocarcinoma (PDA), this compound has shown potential in overcoming drug delivery barriers due to its pharmacologic properties, like long circulating half-life and high systemic tolerability. It synergizes with standard clinical regimens like gemcitabine/nab-paclitaxel, demonstrating potent and durable regressions in preclinical models of PDA (Eberle-Singh et al., 2019).
This compound in Multiple Myeloma
In multiple myeloma, this compound has been evaluated for its anti-tumor activities alone and in combination with proteasome inhibitors like bortezomib. It induces cell cycle arrest and apoptotic cell death, displaying potential as a novel therapeutic option for improving patient outcomes in multiple myeloma. Its combination with bortezomib has shown synergistic effects, enhancing endoplasmic reticulum stress, a key mechanism of action for the combination therapy (Nagai et al., 2021).
This compound in Sarcoma Therapy
This compound has been evaluated in preclinical models for its efficacy in sarcoma, both as monotherapy and in combination with standard chemotherapeutics. It operates by causing a G2M cell cycle arrest and lowering levels of BMI1. The findings from these studies have led to the initiation of a Phase 1b clinical trial in patients with relapsed refractory leiomyosarcoma (Weetall et al., 2019).
Propiedades
Apariencia |
Solid powder |
|---|---|
Sinónimos |
PTC596; PTC-596; PTC 596.; Unknown |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




